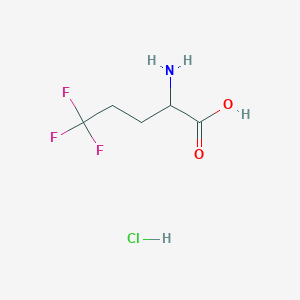
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride
Overview
Description
“(2-Fluoro-4-methylphenyl)methanesulfonyl chloride” is an organic compound with the CAS Number: 1505607-08-8 . It has a molecular weight of 222.67 . The compound is typically stored at -10°C and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2-fluoro-4-methylphenyl)methanesulfonyl chloride . The InChI code is 1S/C8H8ClFO2S/c1-6-2-3-7(8(10)4-6)5-13(9,11)12/h2-4H,5H2,1H3 . The InChI key is GHJJQQQLLHPEEZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(2-Fluoro-4-methylphenyl)methanesulfonyl chloride” is a powder . The compound has a molecular weight of 222.67 . Unfortunately, specific information on its boiling point and density was not available from the resources.Scientific Research Applications
CNS Cholinesterase Inhibitors
Phenylmethanesulfonyl fluoride and methanesulfonyl fluoride were compared with physostigmine for their efficacy in suppressing methylphenidate-induced stereotyped gnawing, an extrapyramidal motor behavior. While physostigmine showed powerful suppression, the sulfonyl fluorides did not produce a clear behavioral effect, despite inhibiting cholinesterase similarly to physostigmine. This discrepancy suggests that the effects of these compounds on extrapyramidal motor behaviors are not directly correlated with the degree of CNS cholinesterase inhibition (Moss, Rodriguez, & Mcmaster, 1985).
Prenatal Exposure and Brain Development
Prenatal exposure to methanesulfonyl fluoride (MSF), a CNS-selective acetylcholinesterase (AChE) inhibitor, was found to alter forebrain morphology and gene expression in a sex-specific manner in rats. Chronic in utero exposure to MSF led to differences in morphological development of the cerebral cortex and affected the expression of genes associated with sexual differentiation, brain development, and cholinergic neurotransmission. These findings highlight a critical developmental role for AChE in the fetal nervous system, potentially through its effects on cholinergic neurotransmission (Byers, Irwin, Moss, Sumaya, & Hohmann, 2005).
Fluorine-18-Labeled Compounds in Imaging
Fluorine-18-labeled estrogens were prepared for imaging studies, demonstrating the utility of fluorine-labeled compounds in selectively targeting tissues for diagnostic purposes. These compounds, including fluorine-labeled estrogens, showed high affinity for estrogen receptors and were selectively taken up by target tissues in animal models, indicating their potential application in imaging studies related to hormone-sensitive conditions (Kiesewetter, Kilbourn, Landvatter, Heiman, Katzenellenbogen, & Welch, 1984).
Safety And Hazards
The compound has been classified with the signal word "Danger" . It has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-fluoro-4-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-7(8(10)4-6)5-13(9,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJQQQLLHPEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)

![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)

![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)


![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)
![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)
![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)
